2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Evaluation and Hemolytic Activity
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and hemolytic activities. These derivatives, while structurally related, have shown variable extents of activity against selected microbial species, highlighting the potential for further biological screening and application trials. This research underscores the significance of 1,3,4-oxadiazole compounds in developing antimicrobial agents with reduced toxicity (Samreen Gul et al., 2017).
Novel Anticancer Agents
Another area of interest involves the design and synthesis of novel compounds with potential anticancer activity. For instance, derivatives of 2-oxo-pyrrolidine have been synthesized and assessed for their cytotoxic activity against cancer cell lines. These efforts have identified compounds with promising cytotoxicity on cancerous cell lines, demonstrating the utility of such chemical frameworks in anticancer research (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Synthesis and Anticonvulsant Evaluation
The synthesis of indoline derivatives incorporating the aryloxadiazole amine and benzothiazole acetamide frameworks has been explored for anticonvulsant activities. These studies provide a foundation for understanding the structural requirements of pharmacophores in anticonvulsant drug development, with certain compounds exhibiting significant activity against electroshock and pentylenetetrazole-induced seizures (R. Nath et al., 2021).
Novel Organosoluble and Thermally Stable Polymers
Research into the synthesis of new polyimides and poly(amide-imide) containing 1,3,4-oxadiazole moieties has demonstrated applications in materials science. These polymers are notable for their thermal stability and solubility in polar solvents, making them attractive for various industrial applications, including as adsorbents for metal ions from aqueous solutions (Y. Mansoori et al., 2012).
Inhibitory Effects on Biological Targets
The selective inhibition of biological targets by compounds containing the 1,3,4-oxadiazole ring has been a subject of pharmacological interest. For instance, certain inhibitors have shown selectivity and potent inhibitory effects on enzymes and receptors, which are critical in the development of therapeutic agents for various diseases (Asal Fallah-Tafti et al., 2011).
Mechanism of Action
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and ethyl acetate . Its melting point is between 96 - 99°C, and it has a predicted boiling point of 441.0±25.0 °C . The compound should be stored under inert atmosphere at -20°C .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light, humidity, and heat can cause decomposition of the compound . Therefore, it is recommended to store the compound under an inert atmosphere at -20°C .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-15(23-18-9)10-2-4-11(5-3-10)17-12(20)8-19-13(21)6-7-14(19)22/h2-5H,6-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQDNAHQJHJJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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